molecular formula C11H16N2O2S B6449286 N-methyl-1-phenylmethanesulfonylazetidin-3-amine CAS No. 2549017-05-0

N-methyl-1-phenylmethanesulfonylazetidin-3-amine

Cat. No. B6449286
CAS RN: 2549017-05-0
M. Wt: 240.32 g/mol
InChI Key: CRZFOPWTTKRXBL-UHFFFAOYSA-N
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Description

“N-methyl-1-phenylmethanesulfonylazetidin-3-amine” is an amine, which is a derivative of ammonia (NH3) in which one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . In this case, the substituents include a methyl group, a phenylmethanesulfonyl group, and an azetidin-3-amine group.


Molecular Structure Analysis

The molecular structure analysis of amines involves techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and elimination reactions . The specific reactions that “N-methyl-1-phenylmethanesulfonylazetidin-3-amine” can undergo would depend on its exact structure and conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary widely depending on their structure. They can have different boiling points, solubility, and reactivity . Specific properties of “N-methyl-1-phenylmethanesulfonylazetidin-3-amine” would require more detailed information.

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Information on this would typically be found in a material safety data sheet (MSDS) . Without an MSDS for “N-methyl-1-phenylmethanesulfonylazetidin-3-amine”, it’s difficult to provide specific safety and hazard information.

Future Directions

The future directions for a compound like “N-methyl-1-phenylmethanesulfonylazetidin-3-amine” could involve further studies to better understand its properties, potential applications, and safety profile. This could include research into its synthesis, reactivity, and potential uses .

properties

IUPAC Name

1-benzylsulfonyl-N-methylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-12-11-7-13(8-11)16(14,15)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZFOPWTTKRXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN(C1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-phenylmethanesulfonylazetidin-3-amine

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